molecular formula C29H28ClN3O4 B14100750 4-(4-chlorophenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxy-3,5-dimethylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

4-(4-chlorophenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxy-3,5-dimethylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B14100750
M. Wt: 518.0 g/mol
InChI Key: VKVSZPROIHZFNI-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxy-3,5-dimethylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a complex organic compound that belongs to the class of dihydropyrrolo[3,4-c]pyrazoles. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxy-3,5-dimethylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reagents used in these reactions include chlorinating agents, reducing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of aromatic nitro groups to amines.

    Substitution: Halogenation or alkylation of aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like bromine, alkylating agents like methyl iodide.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of a nitro group may produce an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound could be investigated for its potential biological activity. Studies may focus on its interaction with biological macromolecules, such as proteins and nucleic acids.

Medicine

In the field of medicine, this compound may be explored for its potential therapeutic properties. Researchers may study its effects on various biological pathways and its potential as a drug candidate.

Industry

In industrial applications, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxy-3,5-dimethylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting various cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
  • 4-(4-chlorophenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Uniqueness

The uniqueness of 4-(4-chlorophenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxy-3,5-dimethylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one lies in its specific arrangement of functional groups and aromatic rings. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C29H28ClN3O4

Molecular Weight

518.0 g/mol

IUPAC Name

4-(4-chlorophenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxy-3,5-dimethylphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C29H28ClN3O4/c1-16-13-17(2)28(34)21(14-16)25-24-26(32-31-25)29(35)33(27(24)19-6-8-20(30)9-7-19)12-11-18-5-10-22(36-3)23(15-18)37-4/h5-10,13-15,27,34H,11-12H2,1-4H3,(H,31,32)

InChI Key

VKVSZPROIHZFNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C2=NNC3=C2C(N(C3=O)CCC4=CC(=C(C=C4)OC)OC)C5=CC=C(C=C5)Cl)O)C

Origin of Product

United States

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